PHY34

ovarian cancer autophagy inhibition cytotoxicity

Researchers studying autophagy-dependent cancer mechanisms often face tool compounds with poorly defined targets or weak single-agent efficacy. PHY34 (CAS 2130033-55-3) resolves this gap as a validated late-stage autophagy inhibitor with dual ATP6V0A2/CAS engagement and proven in vivo antitumor activity in HGSOC xenograft models. • IC50 of 4 nM in OVCAR3 & OVCAR8; 13-fold more potent than PHY30 • >225-fold differential cytotoxicity vs ATP6V0A2 V823I mutant confirms on-target specificity • ≥98% purity; -20°C long-term storage; global shipping with blue ice

Molecular Formula C30H30O12
Molecular Weight 582.6 g/mol
Cat. No. B8209934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHY34
Molecular FormulaC30H30O12
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C
InChIInChI=1S/C30H30O12/c1-30(2)41-26-21(10-31)39-29(24(32)27(26)42-30)40-25-15-9-19(35-4)18(34-3)8-14(15)22(23-16(25)11-36-28(23)33)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26-27,29,31-32H,10-12H2,1-4H3/t21-,24-,26+,27-,29+/m1/s1
InChIKeyPMJUVXNBXQVOOP-NXMNBGQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHY34: Autophagy Inhibitor for Ovarian Cancer


PHY34 (CAS 2130033-55-3) is a synthetic small molecule derived from phyllanthusmin natural products that functions as a late-stage autophagy inhibitor with nanomolar potency [1]. The compound exerts cytotoxic effects through dual mechanisms: inhibition of the ATP6V0A2 subunit of vacuolar-type ATPase (V-ATPase), leading to disruption of lysosomal function and autophagy blockade at the late stage, and interaction with the cellular apoptosis susceptibility (CAS/CSE1L) protein involved in nucleocytoplasmic transport [2]. PHY34 demonstrates potent in vitro cytotoxicity across multiple cancer cell lines and significant single-agent antitumor efficacy in vivo against high-grade serous ovarian cancer (HGSOC) xenograft models [3].

Late-stage autophagy inhibition study fit
Dual ATP6V0A2/CAS target engagement context
Ovarian cancer cell-line cytotoxicity assay context

Why PHY34 Cannot Be Substituted


PHY34 cannot be substituted with alternative autophagy inhibitors such as chloroquine, bafilomycin A1, or other phyllanthusmin derivatives due to its distinct dual-target mechanism and superior potency profile. Unlike early-stage autophagy inhibitors (e.g., 3-methyladenine) or lysosomotropic agents (e.g., chloroquine) that broadly neutralize lysosomal pH, PHY34 specifically targets the ATP6V0A2 subunit of V-ATPase and simultaneously interacts with CAS to alter nuclear protein localization [1]. Within its own chemical series, PHY34 demonstrates markedly higher potency than its closest structural analogs PHY25 and PHY30 across multiple HGSOC cell lines [2]. The sugar moiety modification present in PHY34 enhances its potency relative to earlier diphyllin-based compounds and distinguishes it from analogs like HTP-013 [3]. These compound-specific features directly translate to quantifiable differences in cytotoxicity, target engagement, and in vivo efficacy that preclude simple substitution.

Mechanism mismatch Late-stage autophagy inhibition may not be replicated by early-stage inhibitors or lysosomotropic agents.
Target specificity gap ATP6V0A2 targeting and CAS interaction are absent in chloroquine and similar lysosomal neutralizers.
Analog potency shift Structural analogs such as PHY30 or HTP-013 may exhibit significantly different cell-line potency profiles.

PHY34 Comparative Evidence


Higher Potency vs. PHY30

In a direct head-to-head comparison within the same experimental series, PHY34 exhibited substantially greater cytotoxicity than the closely related analog PHY30 in the OVCAR3 HGSOC cell line [1]. The sugar moiety modification in PHY34 enhances its potency relative to earlier diphyllin-based analogs, distinguishing it from compounds such as HTP-013 and other phyllanthusmin derivatives [2].

Potency vs. PHY30
Head-to-head
13× difference
IC50 4 nM vs 52 nM
Supports chemical series potency comparison
OVCAR3; 72 h; CellTiter-Glo
ovarian cancer autophagy inhibition cytotoxicity

Target Specificity: ATP6V0A2 Wild-Type vs. Mutant Cells

Target engagement specificity was demonstrated using isogenic H4 cell lines expressing either wild-type ATP6V0A2 or the V823 mutant that confers resistance to diphyllin compounds [1]. This experiment provides direct evidence that PHY34's cytotoxic activity requires engagement with the ATP6V0A2 subunit.

Target Engagement
Head-to-head
>225× difference
WT 246 pM vs Mutant resistant >55.46 nM
Supports ATP6V0A2 target engagement validation
Isogenic H4 lines; CellTiter-Glo
target engagement ATP6V0A2 mutant analysis

In Vivo Tumor Reduction in Ovarian Xenograft

In an intraperitoneal OVCAR8-RFP xenograft model of HGSOC, PHY34 administered as a single agent significantly reduced tumor burden over a 3-week treatment period [1]. This in vivo efficacy establishes PHY34's translational potential beyond in vitro systems.

In Vivo Xenograft
Head-to-head
Significant tumor burden reduction
PHY34 vs vehicle; 3-week treatment
Supports xenograft model response context
OVCAR8-RFP; IP; IVIS imaging; ANOVA
in vivo efficacy xenograft tumor burden

Autophagy-Dependent Apoptosis: Rapamycin Reversal

Mechanistic studies demonstrate that PHY34-induced apoptosis is dependent on autophagy inhibition, distinguishing it from compounds that induce apoptosis through autophagy-independent pathways [1]. This dependency was confirmed through co-treatment with the autophagy activator rapamycin.

Autophagy Dependence
Head-to-head
Apoptosis eliminated with rapamycin
PHY34 + rapamycin co-treatment
Supports autophagy-dependent cell death pathway
OVCAR8/OVCAR3; 100 nM; PARP/Annexin V
mechanism of action autophagy dependence apoptosis

Dual Target Mechanism vs. Chloroquine

Unlike lysosomotropic autophagy inhibitors such as chloroquine and hydroxychloroquine that function by neutralizing lysosomal pH without specific protein targeting, PHY34 engages two distinct molecular targets [1]. Chemoproteomics identified CAS (CSE1L) as a PHY34-interacting protein, with CAS overexpression reducing PHY34-induced apoptosis [2]. Chloroquine is not reported to interact with CAS or modulate nucleocytoplasmic transport.

Dual Target vs. Chloroquine
Class-level
ATP6V0A2 + CAS
vs no specific protein target (chloroquine)
Supports target specificity context; CAS engagement reported
Chemoproteomics; CAS overexpression assays
target selectivity dual mechanism CAS/CSE1L

PHY34 Applications


Preclinical Late-Stage Autophagy Inhibition in Ovarian Cancer

PHY34 is optimally deployed in preclinical studies requiring a well-characterized, potent late-stage autophagy inhibitor with validated single-agent in vivo efficacy against HGSOC. The compound's 13-fold greater potency versus PHY30 in OVCAR3 cells [1] and its ability to reduce tumor burden as a single agent in OVCAR8 xenografts [2] make it suitable for establishing proof-of-concept for autophagy-targeted therapies in ovarian cancer. Studies requiring biomarker analysis can leverage the established ATP6V0A2 target engagement and CAS interaction to correlate molecular responses with phenotypic outcomes.

ATP6V0A2 Target Validation with Defined Controls

For researchers investigating V-ATPase subunit function in cancer, PHY34 provides a defined molecular tool with a validated resistance mutation. The >225-fold differential cytotoxicity between wild-type and ATP6V0A2 V823 mutant cells [1] enables experimental designs where target specificity can be confirmed through isogenic comparison. This makes PHY34 particularly valuable for studies requiring discrimination between on-target and off-target effects, especially in contexts where V-ATPase inhibition is being evaluated as a therapeutic strategy.

Autophagy-Dependent Apoptosis Pathway Dissection

PHY34 serves as a defined pharmacological probe for studies examining the causal relationship between autophagy inhibition and apoptosis induction. The demonstrated elimination of apoptosis upon rapamycin co-treatment [1] provides a clear experimental framework for distinguishing autophagy-dependent versus autophagy-independent cell death mechanisms. This application scenario is particularly relevant for cancer biology laboratories investigating the context-dependent roles of autophagy in cell survival and death.

Comparative Pharmacology of Autophagy Inhibitors

PHY34 enables comparative studies that contrast specific V-ATPase subunit targeting versus non-specific lysosomal neutralization. Unlike chloroquine, which lacks defined protein targets, PHY34 engages both ATP6V0A2 and CAS [1]. This dual-target profile makes PHY34 a valuable comparator compound in studies aiming to differentiate the cellular consequences of specific target engagement from broad lysosomal disruption, particularly in ovarian cancer models where CAS overexpression correlates with worse clinical outcomes [2].

Application
Selection Property
Validation Focus
Ovarian cancer autophagy pathway studies
Late-stage autophagy inhibition tool
ATP6V0A2 engagement and autophagy flux endpoints
V-ATPase functional target validation
ATP6V0A2 mutant isogenic comparison
On-target vs off-target effect discrimination
Autophagy-apoptosis crosstalk studies
Rapamycin-reversible apoptosis induction
Autophagy-dependent cell death pathway confirmation
Comparative autophagy inhibitor profiling
Dual ATP6V0A2/CAS mechanism vs lysosomotropic agents
Target specificity and nucleocytoplasmic transport endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHY34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.